5-(2-phenylethyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(2-phenylethyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
It is structurally similar to phenethylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
Phenethylamine, a structurally related compound, acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a related compound, is produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation .
Pharmacokinetics
Related compounds such as fentanyl are metabolized by cytochrome p450 and undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
Related compounds like phenethylamine have been shown to regulate monoamine neurotransmission .
Action Environment
It is known that the production of related compounds like 2-phenylethanol can be influenced by factors such as the culture medium and the presence of precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylethylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The phenylethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethyl-tetrazole derivatives.
Scientific Research Applications
Chemistry: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential pharmacological properties are explored for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
5-(2-phenylethyl)-1H-tetrazole: A similar compound with a different substitution pattern.
5-(2-phenylethyl)-1H-1,2,4-triazole: A triazole analog with similar properties.
5-(2-phenylethyl)-1H-1,3,4-oxadiazole: An oxadiazole analog with distinct reactivity.
Uniqueness: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
5-(2-phenylethyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-5H,6-7H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBZUWBUBBTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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